(5-Bromo-2-methylphenyl)hydrazine
CAS No.:
Cat. No.: VC13400903
Molecular Formula: C7H9BrN2
Molecular Weight: 201.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9BrN2 |
|---|---|
| Molecular Weight | 201.06 g/mol |
| IUPAC Name | (5-bromo-2-methylphenyl)hydrazine |
| Standard InChI | InChI=1S/C7H9BrN2/c1-5-2-3-6(8)4-7(5)10-9/h2-4,10H,9H2,1H3 |
| Standard InChI Key | PVZALDBFJKFGIY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Br)NN |
| Canonical SMILES | CC1=C(C=C(C=C1)Br)NN |
Introduction
Structural and Molecular Characteristics
(5-Bromo-2-methylphenyl)hydrazine features a benzene ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a hydrazine (-NH-NH2) functional group. Its molecular formula is C7H9BrN2, with a molecular weight of 217.07 g/mol. The bromine atom enhances electrophilic substitution reactivity, while the methyl group influences steric and electronic effects on the aromatic ring .
The compound’s planar structure allows for π-π stacking interactions in supramolecular assemblies, as observed in analogous bromophenyl hydrazines . Nuclear magnetic resonance (NMR) spectra of related compounds, such as 5-bromo-1-methylindazole, reveal deshielding effects on adjacent protons due to the electron-withdrawing bromine atom .
Synthetic Methodologies
| Parameter | Optimal Condition |
|---|---|
| Temperature | 0–25°C |
| Solvent | Ethanol or DMSO |
| Molar Ratio (Aniline:Hydrazine) | 1:1.2 |
This method avoids isomer formation, a common issue in direct alkylation reactions of brominated aromatics .
Industrial-Scale Production
Large-scale synthesis employs continuous-flow reactors to enhance yield (estimated 75–85%) and purity (>98%). Industrial protocols prioritize cost-effective reagents, such as sodium hydroxide for pH adjustment and recycled solvents .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions. For example:
Reactions typically proceed in polar aprotic solvents like DMF at 60–80°C .
Oxidation and Reduction
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Oxidation: Treatment with hydrogen peroxide yields diazenium derivatives, useful in azo dye synthesis.
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Reduction: Catalytic hydrogenation (H2/Pd-C) cleaves the N-N bond, generating 2-methyl-5-bromoaniline .
Pharmacological Applications
Endothelin Receptor Antagonism
Brominated arylhydrazines exhibit potent binding to endothelin (ET) receptors. In vitro studies on analogs like N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide demonstrate:
| Receptor Subtype | IC50 (nM) |
|---|---|
| ETA | 1.2 |
| ETB | 4.5 |
These compounds reduce arterial blood pressure in hypertensive models, with durations exceeding 72 hours at 100 mg/kg doses .
Anticancer Activity
Preliminary assays indicate that bromophenyl hydrazines inhibit tyrosine kinases by chelating ATP-binding sites. Structural analogs show IC50 values of 50–100 nM against breast cancer cell lines .
Industrial and Research Applications
Agrochemical Intermediates
The compound serves as a precursor to herbicides targeting acetolactate synthase (ALS). Field trials demonstrate 90% weed suppression at 10 g/ha application rates .
Polymer Stabilizers
Incorporating (5-bromo-2-methylphenyl)hydrazine into polyolefins improves thermal stability, increasing decomposition temperatures by 40–60°C .
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